2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2-methylindolin-1-yl)ethanone 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2-methylindolin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 896019-77-5
VCID: VC4591989
InChI: InChI=1S/C26H24N2O3S/c1-19-15-21-11-5-7-13-23(21)28(19)26(29)17-27-16-25(22-12-6-8-14-24(22)27)32(30,31)18-20-9-3-2-4-10-20/h2-14,16,19H,15,17-18H2,1H3
SMILES: CC1CC2=CC=CC=C2N1C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5
Molecular Formula: C26H24N2O3S
Molecular Weight: 444.55

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2-methylindolin-1-yl)ethanone

CAS No.: 896019-77-5

Cat. No.: VC4591989

Molecular Formula: C26H24N2O3S

Molecular Weight: 444.55

* For research use only. Not for human or veterinary use.

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2-methylindolin-1-yl)ethanone - 896019-77-5

Specification

CAS No. 896019-77-5
Molecular Formula C26H24N2O3S
Molecular Weight 444.55
IUPAC Name 2-(3-benzylsulfonylindol-1-yl)-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Standard InChI InChI=1S/C26H24N2O3S/c1-19-15-21-11-5-7-13-23(21)28(19)26(29)17-27-16-25(22-12-6-8-14-24(22)27)32(30,31)18-20-9-3-2-4-10-20/h2-14,16,19H,15,17-18H2,1H3
Standard InChI Key MQMDSNAQFSIVCA-UHFFFAOYSA-N
SMILES CC1CC2=CC=CC=C2N1C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5

Introduction

Synthesis and Preparation

The synthesis of such a compound would typically involve multiple steps, including the formation of the indole and indolin rings, followed by the introduction of the benzylsulfonyl group. Common methods might include:

  • Friedel-Crafts Acylation: To form the ethanone linkage.

  • Sulfonation: To introduce the benzylsulfonyl group.

Biological Activity

While specific biological activity data for 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2-methylindolin-1-yl)ethanone is not available, compounds with similar structures often exhibit interesting pharmacological properties. For example, indole derivatives are known for their potential in cancer treatment and neurological disorders.

Related Compounds

  • 2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-N-(2,4-difluorophenyl)acetamide: This compound, with a CAS number of 878062-14-7, has a molecular weight of 440.5 and a molecular formula of C23H18F2N2O3S . It shares a similar benzylsulfonyl-indole structure but differs in its functional groups.

  • 2-{3-[1-(Benzylsulfonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone: This compound shows potential in inhibiting the Hedgehog signaling pathway, relevant in cancer treatment .

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-N-(2,4-difluorophenyl)acetamideC23H18F2N2O3S440.5Not specified
2-{3-[1-(Benzylsulfonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenoneNot specifiedNot specifiedHedgehog pathway inhibition
2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-1-(2-methylindolin-1-yl)ethanoneNot specifiedNot specifiedNot specified

Future Research Directions

  • Synthesis Optimization: Developing efficient synthesis routes for this compound.

  • Biological Screening: Evaluating its potential biological activities, such as anticancer or neuroprotective effects.

  • Structural Modifications: Exploring modifications to enhance its stability or efficacy.

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